molecular formula C14H20N4OS B6749467 2-tert-butylsulfanyl-N-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

2-tert-butylsulfanyl-N-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B6749467
M. Wt: 292.40 g/mol
InChI Key: DEAZCQYQMHBKGR-UHFFFAOYSA-N
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Description

2-tert-butylsulfanyl-N-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a complex organic compound that features a triazolo-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butylsulfanyl-N-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide typically involves multiple stepsSpecific reaction conditions, such as the use of acid catalysts or specific solvents, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-tert-butylsulfanyl-N-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups.

Mechanism of Action

The mechanism of action of 2-tert-butylsulfanyl-N-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazolo-pyridine moiety can bind to specific sites on these targets, modulating their activity. This interaction can affect various cellular pathways, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-tert-butylsulfanyl-N-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide lies in its specific combination of functional groups and the triazolo-pyridine core. This structure provides a unique set of chemical and biological properties that can be exploited in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

2-tert-butylsulfanyl-N-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4OS/c1-14(2,3)20-10-13(19)17(4)9-12-16-15-11-7-5-6-8-18(11)12/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAZCQYQMHBKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC(=O)N(C)CC1=NN=C2N1C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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